Biochemical Potency Against CDC7 Kinase
Cdc7-IN-20 (EP-05) exhibits high biochemical potency with an IC50 value of 0.93 nM and a Ki value of 0.11 nM for CDC7 kinase [1]. This potency is comparable to the clinical-stage inhibitor TAK-931 (IC50 < 0.3 nM) [2] and is more potent than the well-studied inhibitor XL413 (IC50 = 3.4 nM) .
| Evidence Dimension | Biochemical Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.93 nM; Ki = 0.11 nM |
| Comparator Or Baseline | XL413: IC50 = 3.4 nM; TAK-931: IC50 < 0.3 nM |
| Quantified Difference | Cdc7-IN-20 is ~3.6-fold more potent than XL413; ~3.1-fold less potent than TAK-931 based on IC50. |
| Conditions | In vitro enzymatic assay against CDC7 kinase |
Why This Matters
Sub-nanomolar potency indicates that lower compound concentrations are required to achieve target inhibition, potentially minimizing off-target effects and reducing costs in cell-based assays.
- [1] MedChemExpress. (n.d.). Cdc7-IN-20 (EP-05) Technical Datasheet. Retrieved April 18, 2026. View Source
- [2] MedChemExpress. (n.d.). Simurosertib (TAK-931) Technical Datasheet. Retrieved April 18, 2026. View Source
